molecular formula C26H52O2 B1668425 Decanoic acid, hexadecyl ester CAS No. 29710-34-7

Decanoic acid, hexadecyl ester

Cat. No.: B1668425
CAS No.: 29710-34-7
M. Wt: 396.7 g/mol
InChI Key: QICHMCRJUKQZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetyl caprate is a biochemical.

Biological Activity

Decanoic acid, hexadecyl ester, commonly known as cetyl caprate, is a fatty acid ester that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C26H52O2) is formed from the esterification of decanoic acid (capric acid) and hexadecanol (cetyl alcohol). Its structure can be represented as follows:

Decanoic Acid Hexadecyl Ester C10H20O+C16H34OC26H52O2\text{Decanoic Acid Hexadecyl Ester }\text{C}_{10}\text{H}_{20}\text{O}+\text{C}_{16}\text{H}_{34}\text{O}\rightarrow \text{C}_{26}\text{H}_{52}\text{O}_{2}

1. Antitumor Effects

Recent studies have highlighted the antitumor properties of decanoic acid. Research indicates that it exerts significant anti-tumor effects on hepatocellular carcinoma (HCC) by targeting the HGF/c-Met signaling pathway. In vitro studies demonstrated that decanoic acid induced apoptosis in HCC cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2 and Survivin .

Key Findings:

  • Induces apoptosis in HCC cells.
  • Suppresses tumor growth and metastasis in mouse models.
  • Inhibits activation of c-Met and downstream signaling pathways .

2. Antimicrobial Properties

Decanoic acid has shown antimicrobial activity against various pathogens. Its effectiveness as an antibacterial agent has been documented in several studies, indicating its potential use in treating infections caused by resistant strains of bacteria .

Table 1: Antimicrobial Activity of Decanoic Acid

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli3.9 μg/mL
Bacillus cereus5.33 μg/mL

3. Anti-inflammatory Effects

Decanoic acid also exhibits anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in various cell models, suggesting its potential utility in inflammatory diseases .

The biological activities of decanoic acid are attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation: Suppression of growth factor signaling pathways such as c-Met.
  • Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of metabolic processes.

Case Studies

  • Hepatocellular Carcinoma Study
    • A study investigated the effects of decanoic acid on HCC cells, revealing that it significantly inhibited cell viability and induced apoptosis through caspase activation .
  • Antibacterial Efficacy
    • In vitro tests demonstrated that decanoic acid effectively inhibited the growth of multi-drug resistant strains of bacteria, showcasing its potential as a natural antimicrobial agent .

Scientific Research Applications

Applications in Drug Delivery Systems

One of the significant applications of decanoic acid, hexadecyl ester is in drug delivery systems. Its lipophilic nature allows it to serve as an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that formulations incorporating this ester can improve the pharmacokinetics of poorly soluble drugs by facilitating their absorption in biological systems .

Biochemical Research

In biochemical studies, this compound is utilized to investigate lipid interactions within cellular membranes. Its structure allows researchers to explore how fatty acid esters influence membrane fluidity and permeability. This understanding is crucial for developing new therapeutic strategies targeting membrane-associated diseases .

Flavor and Fragrance Industry

Due to its pleasant odor and flavor profile, this compound finds applications in the food and fragrance industries. It is used as a flavoring agent in various food products and as a fragrance component in cosmetics and personal care items. The compound's ability to blend well with other esters enhances its utility in these applications .

Case Study 1: Drug Formulation Development

A study demonstrated the use of this compound in formulating a novel drug delivery system for an anti-cancer agent. The formulation showed improved solubility and stability compared to traditional methods, leading to enhanced therapeutic efficacy in preclinical models .

Case Study 2: Lipid Membrane Interaction

Research conducted on lipid bilayers revealed that this compound alters membrane properties significantly. The study provided insights into how varying concentrations of this ester affect membrane fluidity, which is vital for understanding drug-membrane interactions .

Summary of Findings

The applications of this compound are diverse and impactful across multiple fields:

Application AreaDescription
Drug Delivery SystemsEnhances solubility and bioavailability of hydrophobic drugs
Biochemical ResearchInvestigates lipid interactions within cellular membranes
Flavor and Fragrance IndustryUsed as a flavoring agent and fragrance component
Pharmaceutical FormulationsImproves formulation stability and therapeutic efficacy

Properties

IUPAC Name

hexadecyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICHMCRJUKQZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067501
Record name Decanoic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29710-34-7
Record name Cetyl caprate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29710-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetyl caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029710347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, hexadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0AWO8U67S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Decanoic acid, hexadecyl ester
Decanoic acid, hexadecyl ester
Decanoic acid, hexadecyl ester
Decanoic acid, hexadecyl ester
Decanoic acid, hexadecyl ester
Decanoic acid, hexadecyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.